molecular formula C10H8N2 B3350972 2-Methylindolizine-1-carbonitrile CAS No. 3243-04-7

2-Methylindolizine-1-carbonitrile

Cat. No.: B3350972
CAS No.: 3243-04-7
M. Wt: 156.18 g/mol
InChI Key: NWZQYBDJMBICIA-UHFFFAOYSA-N
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Description

2-Methylindolizine-1-carbonitrile (CAS RN: 3243-04-7) is a nitrogen-containing heterocyclic compound with the molecular formula C10H8N2 and an average mass of 156.188 Da. This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Indolizine derivatives are recognized as important bioisosteres of indoles, a privileged scaffold in drug discovery, and have a wide range of biologically relevant properties . The core indolizine structure is also exploited in the development of functional materials, such as dyes and fluorescent compounds . The presence of both the electron-withdrawing nitrile group and the methyl substituent on the indolizine core makes this specific compound a useful intermediate for further functionalization. Recent research highlights the application of related indolizine-1-carbonitriles as key substrates in novel synthetic methodologies, such as photocatalytic trifluoromethylthiolation, which is used to create more complex molecules for pharmaceutical development . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methylindolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-8-7-12-5-3-2-4-10(12)9(8)6-11/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQYBDJMBICIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491222
Record name 2-Methylindolizine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3243-04-7
Record name 2-Methylindolizine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylindolizine-1-carbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-formyl pyrrole derivatives with fumaronitrile. This one-pot procedure typically involves Wittig olefination followed by cyclization to produce the desired indolizine derivative .

Industrial Production Methods

the general principles of heterocyclic synthesis, such as the use of efficient cyclization reactions and high atom- and step-economy processes, are likely to be employed .

Chemical Reactions Analysis

Types of Reactions

2-Methylindolizine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indolizine oxides, while reduction can produce amines .

Scientific Research Applications

2-Methylindolizine-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylindolizine-1-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphatases, which are enzymes involved in dephosphorylation processes. This inhibition can affect various signaling pathways and biological functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among indolizine-carbonitrile derivatives arise from substituent type and position, influencing molecular geometry, electronic properties, and intermolecular interactions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Crystal System Notable Features
1-Indolizinecarbonitrile (CAS 3352-05-4) C₉H₆N₂ 142.16 None (parent compound) Not reported Baseline for fluorescence studies
2-Methylindolizine-1-carbonitrile (hypothetical) C₁₀H₈N₂ 156.18 2-CH₃, 1-CN Not reported Increased lipophilicity vs. parent
8-Bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile C₁₄H₁₁BrN₂O 303.16 8-Br, 3-(cyclopropanecarbonyl), 5-CH₃, 1-CN Triclinic (P1) Intramolecular C–H⋯O hydrogen bonds
2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (CAS 1000932-16-0) C₁₁H₇ClN₂O 218.63 2-ClCH₂, 3-CHO, 1-CN Not reported Electrophilic sites for reactivity
Dimethyl indolizine-1,2-dicarboxylate C₁₂H₁₁NO₄ 233.22 1-COOCH₃, 2-COOCH₃ Not reported Used in reaction screening studies

Key Observations :

  • Substituent Effects : Bulky groups like cyclopropanylcarbonyl (in the bromo derivative) introduce steric hindrance and electronic effects, altering dihedral angles (55.0–60.2° between substituent and indolizine ring) and hydrogen-bonding patterns . The methyl group in this compound likely reduces polarity compared to halogenated or carbonyl-containing analogs.
  • Crystallography : The bromo derivative crystallizes in a triclinic system (a = 8.3443 Å, b = 14.5827 Å) with three independent molecules per asymmetric unit, stabilized by intramolecular hydrogen bonds .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-methylindolizine-1-carbonitrile, and how do reaction parameters influence yield?

Answer:
this compound is typically synthesized via cyclization reactions or functionalization of indolizine precursors. Key methods include:

  • Multi-step cyclization : Starting from pyridine or pyrrole derivatives, using reagents like malondialdehyde to form the indolizine core, followed by nitrile group introduction via nucleophilic substitution .
  • Friedel-Crafts alkylation : Hexafluoroisopropanol (HFIP) promotes regioselective functionalization, enabling efficient introduction of substituents like acetyl or aryl groups .
    Optimization factors : Temperature (80–120°C), solvent polarity (e.g., DMF or chloroform), and catalyst selection (e.g., POCl₃ for nitrile formation) critically impact yield (60–90%) and purity. For example, HFIP-mediated reactions achieve >90% regioselectivity under mild conditions .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:
Molecular docking and dynamics simulations predict binding interactions with biological targets (e.g., enzymes or receptors):

  • Docking studies : Used to map interactions between the nitrile group and active-site residues (e.g., hydrogen bonding with phosphatases or kinases) .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with antimicrobial IC₅₀ values, enabling rational design of derivatives with improved potency .
    Example : Derivatives with electron-withdrawing groups (e.g., 4-bromophenyl) showed 4-fold higher activity against E. coli compared to unsubstituted analogs .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl group at C2: δ 2.1–2.3 ppm; nitrile carbon: δ 115–120 ppm) .
  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., C3–C4–O1 = 120.5° in HFIP-functionalized derivatives) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 215.0945 for C₁₁H₁₀N₂) .

Advanced: How can regioselectivity challenges in Friedel-Crafts reactions of this compound be addressed?

Answer:
Regioselectivity is influenced by:

  • Solvent effects : HFIP stabilizes transition states via hydrogen bonding, favoring C3 functionalization over C1 .
  • Electrophile design : Aryl glyoxals with electron-deficient groups (e.g., 4-chlorophenyl) enhance electrophilicity, directing substitution to the indolizine C3 position .
    Case study : HFIP-mediated reactions achieved 95% C3 selectivity for 3-(4-bromobenzoyl) derivatives, vs. <50% in non-polar solvents .

Data Contradiction: How should researchers resolve discrepancies in reported biological activities of structurally similar indolizine derivatives?

Answer:
Systematic approaches include:

  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) using random-effects models to account for heterogeneity .
  • Comparative assays : Re-test compounds under standardized conditions (e.g., identical bacterial strains or cell lines). For example, variances in S. aureus MIC values (4–32 µg/mL) were traced to differences in broth microdilution protocols .
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., POCl₃) .
  • Waste disposal : Segregate halogenated byproducts (e.g., brominated derivatives) for incineration .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Answer:

  • Enzyme inhibition : Nitrile groups act as electrophilic warheads, covalently binding to cysteine residues in bacterial enzymes (e.g., dihydrofolate reductase) .
  • Membrane disruption : Hydrophobic substituents (e.g., 4-methylbenzoyl) enhance penetration into lipid bilayers, causing leakage in E. coli .
    Evidence : Derivatives with 4-bromophenyl groups showed 90% growth inhibition at 10 µg/mL, correlating with increased membrane permeability assays .

Basic: How does the electronic nature of substituents affect the reactivity of this compound?

Answer:

  • Electron-withdrawing groups (EWGs) : Increase nitrile electrophilicity, enhancing nucleophilic substitution rates (e.g., 4-NO₂ accelerates reactions with amines by 3-fold) .
  • Electron-donating groups (EDGs) : Stabilize the indolizine core, reducing oxidative degradation during storage .

Advanced: What strategies improve the scalability of this compound synthesis for preclinical studies?

Answer:

  • Flow chemistry : Continuous reactors reduce reaction times (from 24 h to 2 h) and improve reproducibility .
  • Catalyst recycling : Immobilized Lewis acids (e.g., Fe³⁺-zeolite) enable 5 reaction cycles without yield loss .

Data Contradiction: How to validate conflicting reports on the stability of this compound under acidic conditions?

Answer:

  • Accelerated stability studies : Expose compounds to pH 1–3 buffers at 40°C for 48 h, monitoring degradation via HPLC. For example, stability varied by substituent: 4-Cl derivatives degraded <5%, while 4-OH analogs degraded 30% .
  • DFT calculations : Predict protonation sites (e.g., nitrile vs. indolizine N) to identify labile derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylindolizine-1-carbonitrile
Reactant of Route 2
2-Methylindolizine-1-carbonitrile

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